3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine
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Overview
Description
3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a difluoromethyl group, a pyridine ring, a fluorine atom, and a pyrimidinylphenyl group, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. The general synthetic route can be outlined as follows:
Formation of Difluoromethylpyridine Intermediate: The starting material, 3-(Difluoromethyl)pyridine, is synthesized through the reaction of pyridine with difluoromethylating agents under controlled conditions.
Coupling with Fluorophenyl Group: The difluoromethylpyridine intermediate is then coupled with a fluorophenyl group using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Formation of Pyrimidinylphenyl Intermediate: The pyrimidinylphenyl group is synthesized separately through the reaction of pyrimidine with phenylboronic acid under appropriate conditions.
Final Coupling and Cyclization: The final step involves the coupling of the difluoromethylpyridine-fluorophenyl intermediate with the pyrimidinylphenyl intermediate, followed by cyclization to form the isoindoline ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyridine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored for its potential use in drug development, including its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)pyridine: A simpler analog with similar difluoromethyl and pyridine groups.
4-(Difluoromethyl)pyridine: Another analog with a different substitution pattern on the pyridine ring.
Uniqueness
3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine is unique due to its combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18F3N5 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine |
InChI |
InChI=1S/C24H18F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22-23,32H,28H2 |
InChI Key |
QXKYWSDUVAJHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2(C3=C(C(N2)N)C(=CC=C3)F)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 |
Origin of Product |
United States |
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